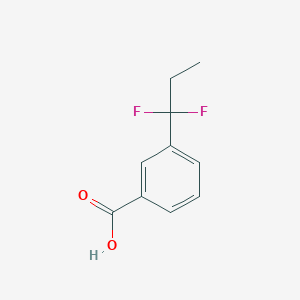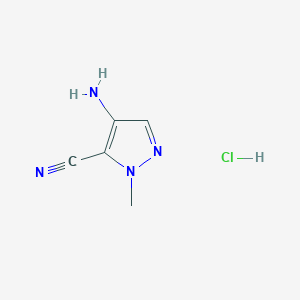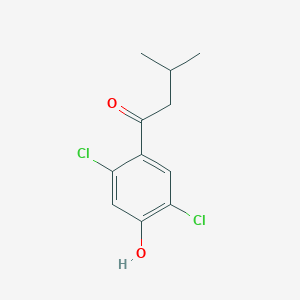
1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one is a chemical compound with the molecular formula C10H10Cl2O2. It is a derivative of hydroxyphenyl and is characterized by the presence of two chlorine atoms and a hydroxyl group on the phenyl ring, along with a butanone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dichloro-4-hydroxybenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutanoic acid.
Reduction: Formation of 1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutanol.
Substitution: Formation of 1-(2,5-Dichloro-4-methoxyphenyl)-3-methylbutan-1-one or 1-(2,5-Dichloro-4-cyanophenyl)-3-methylbutan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorine atoms may enhance its binding affinity through hydrophobic interactions. The compound may inhibit enzymes or receptors involved in critical cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dichloro-4-hydroxybenzophenone
- 2,5-Dichloro-4-hydroxyacetophenone
- 2,5-Dichloro-4-hydroxyphenylacetic acid
Uniqueness
1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one is unique due to the presence of the butanone group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and applications.
Eigenschaften
Molekularformel |
C11H12Cl2O2 |
|---|---|
Molekulargewicht |
247.11 g/mol |
IUPAC-Name |
1-(2,5-dichloro-4-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H12Cl2O2/c1-6(2)3-10(14)7-4-9(13)11(15)5-8(7)12/h4-6,15H,3H2,1-2H3 |
InChI-Schlüssel |
APEAEVFPURYRMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15278813.png)
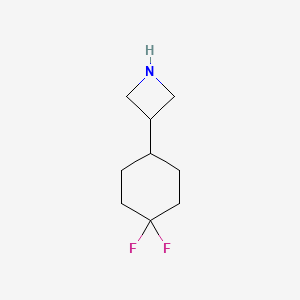


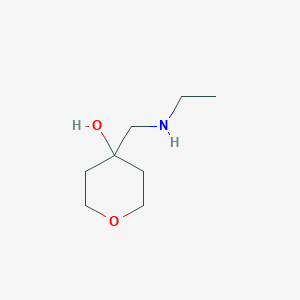
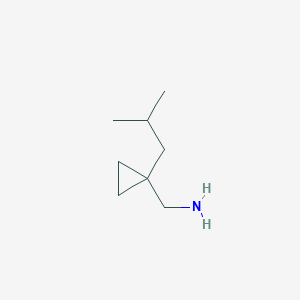
![5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid](/img/structure/B15278844.png)
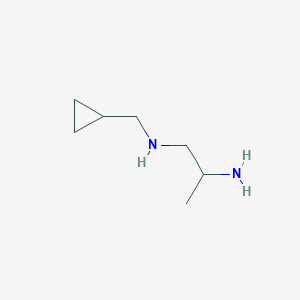


![2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15278877.png)
![tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15278887.png)
